molecular formula C9H15NO B13795215 Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate CAS No. 782400-52-6

Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate

Cat. No.: B13795215
CAS No.: 782400-52-6
M. Wt: 153.22 g/mol
InChI Key: FBBWHHYTBOIHDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate is a chemical compound with the CAS Registry Number 782400-52-6 . This compound has a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol . Its structure is characterized by identifiers including the SMILES string CCOC(=N)CC1=CCCC1 and the InChIKey FBBWHHYTBOIHDZ-UHFFFAOYSA-N . The available scientific data includes calculated physical properties such as a density of approximately 1.013 g/cm³ and a boiling point of 188.765°C at 760 mmHg . The provided information is for research and development purposes only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

782400-52-6

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

ethyl 2-(cyclopenten-1-yl)ethanimidate

InChI

InChI=1S/C9H15NO/c1-2-11-9(10)7-8-5-3-4-6-8/h5,10H,2-4,6-7H2,1H3

InChI Key

FBBWHHYTBOIHDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=CCCC1

Origin of Product

United States

Synthetic Methodologies and Strategic Precursors for Ethyl 2 Cyclopent 1 En 1 Yl Ethanimidate

Established Synthetic Routes to Imidates

The formation of the ethyl ethanimidate portion of the target molecule can be achieved through several well-established methods in organic chemistry. These routes typically involve the reaction of a nitrile or an amide precursor with an alcohol under specific catalytic conditions.

The Pinner Reaction and its Contemporary Adaptations

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic method for synthesizing imidates. wikipedia.orgorganic-chemistry.org The reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org In the context of synthesizing Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate, this would involve the reaction of 2-(cyclopent-1-en-1-yl)acetonitrile with ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride. google.com

The mechanism commences with the protonation of the nitrile by the strong acid, which activates the nitrile towards nucleophilic attack by the alcohol. nih.gov The resulting intermediate undergoes proton transfer to yield the imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.orgnih.gov Subsequent neutralization releases the free imidate.

Contemporary adaptations of the Pinner reaction have focused on using milder acid catalysts to circumvent the harsh conditions of using gaseous hydrogen chloride. Lewis acids such as trimethylsilyl (B98337) triflate have been shown to promote the reaction effectively. nih.gov

Table 1: Key Features of the Pinner Reaction

Feature Description
Reactants Nitrile (e.g., 2-(cyclopent-1-en-1-yl)acetonitrile), Alcohol (e.g., ethanol)
Catalyst Strong acid (e.g., HCl) or Lewis acid (e.g., trimethylsilyl triflate)
Intermediate Imidate hydrochloride (Pinner salt)

| Key Transformation | Conversion of a nitrile to an imidate |

Synthesis from Nitriles and Alcohols

Beyond the classic Pinner reaction, other methods exist for the direct conversion of nitriles and alcohols to imidates. Base-catalyzed approaches can be complementary to the acid-catalyzed Pinner reaction, particularly for nitriles that are unreactive under acidic conditions. wikipedia.org For instance, the reaction of a nitrile with an alcohol in the presence of a strong base like sodium ethoxide can also yield an imidate. The reactivity in this case is often dependent on the electronic nature of the nitrile. wikipedia.org

The reaction of carbonitriles with alcohols in the presence of hydrochloric acid to form imidate hydrochlorides is a well-established route. google.com The mechanism involves the protonation of the nitrile nitrogen, which activates the nitrile carbon for nucleophilic attack by the alcohol. google.com

Formation via Orthoester Intermediates

Imidates can also be synthesized from orthoesters. ucla.edu For example, reacting an amine with an orthoester, such as triethyl orthoacetate, can lead to the formation of an N-substituted imidate. While this method is more commonly used for N-functionalized imidates, it represents a viable synthetic strategy. The reaction of Pinner salts with an excess of alcohol can lead to the formation of orthoesters, which can then be converted to the desired imidate under appropriate conditions. wikipedia.org

Alkylation of Amides (O-alkylation)

An alternative and widely used method for the synthesis of imidates is the O-alkylation of amides. This approach involves the reaction of an amide, in this case, 2-(cyclopent-1-en-1-yl)acetamide, with an alkylating agent. A significant challenge in this method is controlling the regioselectivity between O-alkylation (to form the desired imidate) and N-alkylation (to form an N-alkylated amide).

To favor O-alkylation, "hard" alkylating agents are typically employed. Trialkyloxonium salts, such as triethyloxonium tetrafluoroborate (Meerwein's reagent), are particularly effective for this purpose. The reaction is often carried out in the presence of a non-nucleophilic base.

Synthesis of the Cyclopentenyl Ethyl Moiety

The synthesis of the strategic precursor, 2-(cyclopent-1-en-1-yl)acetonitrile or its corresponding amide, is a crucial step. This requires the construction of the cyclopent-1-en-1-yl substructure with an attached ethyl group.

Strategies for Constructing the Cyclopent-1-en-1-yl Substructure

The formation of the cyclopentene (B43876) ring and the introduction of the acetonitrile (B52724) or acetamide side chain can be achieved through various synthetic strategies. One common approach involves the modification of a pre-existing cyclopentane (B165970) or cyclopentanone (B42830) ring.

For instance, the synthesis of 2-(cyclopent-1-en-1-yl)acetonitrile can be envisioned starting from cyclopentanone. A condensation reaction of cyclopentanone with acetonitrile, catalyzed by a base such as potassium hydroxide (B78521), can yield cyclopentylideneacetonitrile. orgsyn.org Subsequent isomerization of the double bond into the ring would lead to the desired 2-(cyclopent-1-en-1-yl)acetonitrile. orgsyn.org

Another approach involves the use of palladium-catalyzed annulation reactions of conjugated acceptors with an allenyl boronic ester to provide substituted cyclopentenes. organic-chemistry.org Furthermore, tandem Giese/Horner-Wadsworth-Emmons (HWE) reactions initiated by visible light have been developed for the synthesis of cyclopent-1-enecarbonitriles. rsc.org

The synthesis of substituted cyclopentanes, which can be precursors to cyclopentenes, can be achieved through various methods, including cycloalkylation of 1,2-diaryl-1,2-disodiumethanes with 1,3-dichloropropanes. organic-chemistry.org

Table 2: Precursor Compound Names

Compound Name
2-(cyclopent-1-en-1-yl)acetonitrile
2-(cyclopent-1-en-1-yl)acetamide
Ethanol
Triethyl orthoacetate
Triethyloxonium tetrafluoroborate
Cyclopentanone
Cyclopentylideneacetonitrile
Hydrogen chloride
Trimethylsilyl triflate
Sodium ethoxide
Potassium hydroxide
1,3-dichloropropane
1,2-diaryl-1,2-disodiumethanes

Stereocontrol in Cyclopentene Functionalization

The synthesis of functionalized cyclopentene derivatives with high stereoselectivity is a significant area of chemical research, as the stereochemistry of such building blocks can be critical in determining the properties of the final molecule. While specific studies on the stereocontrolled synthesis of this compound are not extensively documented, established methodologies for the stereoselective functionalization of cyclopentene rings provide a clear framework for achieving this control.

Key strategies often involve catalytic asymmetric reactions that can create chiral centers with high fidelity. For instance, the Palladium(0)-catalyzed Mizoroki-Heck reaction is a powerful tool for the arylation and alkenylation of cyclopentene precursors, affording products in high yields and with excellent stereoselectivity. nih.govresearchgate.net The facial selectivity of such reactions can be influenced by the use of bulky protecting groups on nearby functionalities, effectively directing the catalyst to one face of the molecule. researchgate.net

Furthermore, cascade reactions represent an efficient method for constructing complex, stereochemically-defined cyclopentene rings. A notable example is the thiosquaramide-catalyzed cascade Michael/Henry reaction, which can be used for the diastereo- and enantioselective synthesis of cyclopentenes containing quaternary chiral centers. researchgate.net Similarly, catalytic enantio- and diastereoselective double Michael addition reactions have been developed for the synthesis of highly functionalized chiral cyclopentanes, which can serve as precursors to cyclopentene derivatives. nih.gov These methods allow for the one-pot construction of multiple stereogenic centers with a high degree of control. researchgate.net The application of these principles would be essential for preparing stereochemically pure precursors to this compound, should a chiral variant be desired.

Convergent and Divergent Synthesis Approaches to this compound

The strategic planning of a synthesis can be broadly categorized into convergent and divergent approaches, each with distinct advantages.

A convergent synthesis would involve the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent strategy could involve:

Synthesis of a functionalized cyclopentene ring, such as 2-(cyclopent-1-en-1-yl)acetonitrile.

Separately preparing the ethyl alcohol fragment.

Combining these two precursors in a final step, such as the Pinner reaction, to form the target imidate.

A divergent synthesis , in contrast, begins with a common intermediate that is elaborated through different reaction pathways to yield a library of related compounds. A divergent approach to this compound could start from a common precursor like 2-(cyclopent-1-en-1-yl)acetonitrile. This intermediate could then be reacted with a variety of different alcohols (e.g., methanol, propanol, isopropanol) under Pinner conditions to generate a series of different alkyl 2-(cyclopent-1-en-1-yl)ethanimidates, including the target ethyl variant. This strategy is particularly valuable for exploring structure-activity relationships by creating a range of analogues from a single, readily accessible starting material.

One-Pot Multistep Synthesis Considerations

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource minimization, and waste reduction. rsc.orgresearchgate.net Designing a successful one-pot synthesis requires careful consideration of the compatibility of reagents, catalysts, and reaction conditions for all sequential steps. researchgate.net

For this compound, a hypothetical one-pot process could be envisioned starting from cyclopentanone. This could involve, for example, a Knoevenagel condensation with ethyl cyanoacetate, followed by decarboxylation to yield the 2-(cyclopent-1-en-1-yl)acetonitrile intermediate. Without isolation, the reaction conditions could then be changed (e.g., addition of ethanol and a strong acid) to facilitate the final Pinner reaction to form the imidate.

The primary challenges in such a sequence include:

Catalyst/Reagent Incompatibility: The base used for the initial condensation must not interfere with the strong acid required for the subsequent Pinner reaction. This might be managed by sequential addition and neutralization or by using catalysts that can be easily removed or quenched.

Solvent Compatibility: The chosen solvent must be suitable for all transformations in the sequence.

Side Reactions: Intermediates may be prone to undesired side reactions under the conditions required for a subsequent step.

Recent advances in one-pot synthesis, including the use of mechanochemistry (ball milling) and encapsulated or solid-supported catalysts, offer potential solutions to these challenges by enabling sequential reactions under different conditions within a single vessel. researchgate.netnih.gov

Sequential Functional Group Transformations

A linear, stepwise synthesis relies on a logical sequence of functional group transformations to build the target molecule. A plausible and conventional sequence for the synthesis of this compound would begin with the formation of the key nitrile intermediate, 2-(cyclopent-1-en-1-yl)acetonitrile. This precursor could be synthesized via several established routes, such as the Wittig or Horner-Wadsworth-Emmons reaction of cyclopentanone with a phosphonate or ylide bearing a nitrile group.

Once the nitrile precursor is obtained, the final and defining transformation is the formation of the ethyl imidate. The most common and direct method for this is the Pinner reaction. This reaction involves treating the nitrile with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas. The reaction proceeds via the acid-catalyzed nucleophilic attack of the alcohol on the nitrile carbon, ultimately yielding the hydrochloride salt of the imidate, known as a Pinner salt. wikipedia.org Subsequent basic workup neutralizes the salt to afford the free imidate, this compound.

Modern Methodologies in Imidate Synthesis

While the Pinner reaction is a classic method, modern organic synthesis seeks more versatile, efficient, and milder catalytic systems.

Catalytic Methods for Imidate Formation

The formation of imidates is fundamentally a catalytic process. Beyond the traditional use of strong protic acids like HCl, contemporary research has expanded the range of catalysts available for imidate synthesis and related transformations.

Acid Catalysis: The Pinner reaction remains a cornerstone, relying on a proton source to activate the nitrile toward nucleophilic attack by an alcohol. Best results are often obtained with primary or secondary alcohols.

Lewis Acid Catalysis: Heterogeneous Lewis acids, such as alumina (Al₂O₃), have been employed to catalyze the formation of α-iminonitriles, which can then be selectively transformed into the desired imidates under basic conditions in alcohol media. nih.gov

Transition Metal Catalysis: Modern organometallic chemistry has introduced novel catalytic cycles for forming related structures. For example, copper-catalyzed cross-dehydrogenative coupling has been used to synthesize N-methoxy-1-phosphoryloxy imidates from N-methoxyamides. researchgate.net While not a direct synthesis of the target compound, this demonstrates the potential of transition metals to facilitate C-O bond formation in imidate-like systems under specific conditions. Rhodium(III)-catalyzed C-H bond functionalization of aryl imidates has also been reported, showcasing the utility of these motifs in advanced synthesis. researchgate.net

Table 1. Comparison of Selected Catalytic Methods Relevant to Imidate Synthesis
MethodCatalyst TypeTypical SubstratesKey Advantages
Pinner ReactionProtic Acid (e.g., HCl)Nitriles, AlcoholsWell-established, direct conversion, good for unsubstituted imidates. wikipedia.org
Heterogeneous CatalysisLewis Acid (e.g., Al₂O₃)Nitrostyrenes, Amines (to form intermediates)Facile, green protocol, catalyst can be easily removed. nih.gov
Copper CatalysisTransition Metal (Copper salt)N-methoxyamides, PhosphitesAchieves specific O-functionalization, avoids N-functionalization. researchgate.net
Rhodium CatalysisTransition Metal (Rhodium complex)Aryl imidates, AlkenesEnables advanced C-H functionalization for further derivatization. researchgate.net

Green Chemistry Principles in Imidate Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org The synthesis of this compound can be made more sustainable by applying these principles.

Atom Economy: This principle favors reactions that maximize the incorporation of all materials from the reactants into the final product. msu.edu The Pinner reaction, being an addition reaction of a nitrile and an alcohol, generally has a high atom economy, as all atoms of the reactants are incorporated into the product.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. msu.edu Imidate synthesis via the Pinner reaction is inherently catalytic, using only a catalytic amount of acid. Advanced methods employing recyclable heterogeneous catalysts, like alumina, further enhance the green credentials of the process. nih.gov

Reduction of Derivatives: One-pot syntheses are advantageous as they avoid intermediate isolation and purification steps, which often involve the use of protecting groups (derivatization). nih.gov This reduces resource consumption and waste generation. nih.gov

Safer Solvents and Conditions: A key goal is to replace hazardous organic solvents with greener alternatives or to conduct reactions under solvent-free conditions. researchgate.net Research into solvent-free mechanochemical methods or the use of benign solvents like ethanol (which also serves as a reagent in this specific synthesis) aligns with this principle. nih.gov Furthermore, designing processes that operate at ambient temperature and pressure reduces energy consumption. ajrconline.org

Table 2. Application of Green Chemistry Principles to the Synthesis of this compound
Green Chemistry PrincipleApplication in Imidate Synthesis
PreventionDesigning one-pot syntheses to minimize waste from intermediate purification. rsc.org
Atom EconomyUtilizing addition reactions like the Pinner reaction, which have inherently high atom economy. msu.edu
CatalysisEmploying catalytic amounts of acid or recyclable solid catalysts instead of stoichiometric reagents. msu.edu
Safer Solvents & AuxiliariesUsing the reagent (ethanol) as the solvent or exploring solvent-free conditions. researchgate.net
Reduce DerivativesAdopting convergent or one-pot strategies to avoid the use of protecting groups. nih.gov

Reactivity and Reaction Mechanisms of Ethyl 2 Cyclopent 1 En 1 Yl Ethanimidate

Reactions Involving the Ethanimidate Functional Group

The core reactivity of ethyl 2-(cyclopent-1-en-1-yl)ethanimidate is centered on the ethanimidate moiety, -C(=NH)OEt. This group is analogous to an ester but with a nitrogen atom double-bonded to the carbonyl-equivalent carbon. This structural feature makes the imidate carbon highly susceptible to attack by nucleophiles, leading to addition-elimination reactions, and also allows it to serve as a precursor for the synthesis of various nitrogen-containing heterocycles.

The carbon atom of the C=N double bond in the imidate group is electron-deficient due to the electronegativity of both the nitrogen and oxygen atoms attached to it. This electrophilicity makes it a prime target for a wide range of nucleophiles. The general mechanism involves the nucleophilic addition to the C=N double bond to form a tetrahedral intermediate, followed by the elimination of a leaving group, typically the ethoxy group (-OEt) or, under different conditions, the imino group (=NH).

Hydrolysis of imidates is a fundamental reaction that converts them into esters or carboxylic acids and ammonia (B1221849) (or an amine). The reaction is analogous to the hydrolysis of esters and can be catalyzed by either acid or base. youtube.comchemguide.co.uk

Under acidic conditions, the imino nitrogen is protonated, which further increases the electrophilicity of the imidate carbon, facilitating the attack by a water molecule. The resulting tetrahedral intermediate then eliminates ammonia to yield an ester, which can be further hydrolyzed to a carboxylic acid depending on the reaction conditions.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the imino nitrogen.

Nucleophilic attack by water on the imidate carbon.

Proton transfer from the oxygen to the nitrogen.

Elimination of ammonia to form a protonated ester.

Deprotonation to yield the final ester product.

Under basic conditions, a hydroxide (B78521) ion directly attacks the imidate carbon. The tetrahedral intermediate then expels the ethoxide ion, which is a better leaving group than the amide anion, to form an amide. Subsequent hydrolysis of the amide can occur under forcing conditions.

Alcoholysis follows a similar mechanism, with an alcohol molecule acting as the nucleophile instead of water. This reaction results in the formation of a new imidate (if the attacking alcohol is different from the ethoxy group) or can lead to the formation of orthoesters in the presence of excess alcohol and an acid catalyst, in a process related to the Pinner reaction. wikipedia.org

Table 1: Products of Hydrolysis and Alcoholysis of this compound

ReagentConditionsMajor Product(s)
H₂ODilute Acid (e.g., HCl)Ethyl 2-(cyclopent-1-en-1-yl)acetate (B15072686) and Ammonium Chloride
H₂OBase (e.g., NaOH)2-(cyclopent-1-en-1-yl)acetamide and Ethanol (B145695)
CH₃OHAcid CatalystMthis compound and Ethanol
Excess EtOHAnhydrous HCl1,1,1-Triethoxy-2-(cyclopent-1-en-1-yl)ethane (Orthoester)

The reaction of imidates with ammonia or primary or secondary amines is a highly effective method for the synthesis of amidines. This reaction, often referred to as aminolysis, proceeds through a nucleophilic addition-elimination mechanism. wikipedia.orgchemistrysteps.com The amine attacks the electrophilic imidate carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of alcohol (ethanol in this case), to produce the stable amidine functional group. wikipedia.orgorganic-chemistry.org

This transformation is particularly useful as amidines are important structural motifs in medicinal chemistry and serve as versatile synthetic intermediates. The reaction is generally efficient and proceeds under mild conditions.

Transamidation typically refers to the conversion of an amide into a different amide by reaction with an amine. wikipedia.orgorganic-chemistry.org While the direct reaction of an imidate with an amine yields an amidine, related transamidation-like processes can be envisioned where the imidate acts as a precursor to an activated species that then reacts with an amine. However, the direct conversion to an amidine is the most characteristic reaction. nsf.gov

Table 2: Synthesis of Amidines via Aminolysis

Amine NucleophileProduct
Ammonia (NH₃)2-(cyclopent-1-en-1-yl)ethanimidamide
Methylamine (CH₃NH₂)N-methyl-2-(cyclopent-1-en-1-yl)ethanimidamide
Aniline (C₆H₅NH₂)N-phenyl-2-(cyclopent-1-en-1-yl)ethanimidamide
Diethylamine ((CH₃CH₂)₂NH)N,N-diethyl-2-(cyclopent-1-en-1-yl)ethanimidamide

This compound is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds. These reactions typically involve an initial nucleophilic attack at the imidate carbon by a species that contains a second nucleophilic center, leading to an intramolecular cyclization.

Oxazolines: 2-Oxazolines can be synthesized from imidates by reaction with 2-amino alcohols. clockss.org The reaction is initiated by the nucleophilic attack of the amino group of the amino alcohol onto the imidate carbon. The resulting intermediate then undergoes intramolecular cyclization via the attack of the hydroxyl group, leading to the elimination of ethanol and the formation of the oxazoline (B21484) ring. researchgate.netwikipedia.org This method is an alternative to the more common cyclization of β-hydroxy amides. mdpi.comnih.gov

Imidazoles: The synthesis of imidazoles can also be achieved using imidates as starting materials. For instance, reaction with an α-amino ketone or α-amino aldehyde would lead to the formation of an N-acylated amidine intermediate. Subsequent intramolecular condensation between the newly formed amidine and the ketone/aldehyde carbonyl group, followed by dehydration, would yield the imidazole (B134444) ring. General methods for imidazole synthesis often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an amine), and imidate-derived amidines can serve as a key component in related strategies. rsc.orgnih.gov

Triazoles: The synthesis of 1,2,4-triazoles can be accomplished from imidates by reacting them with acylhydrazines. The hydrazine (B178648) nitrogen attacks the imidate carbon to form an N-acyl-amidine intermediate. Subsequent acid- or base-catalyzed cyclization with the elimination of water furnishes the 1,2,4-triazole (B32235) ring. Furthermore, 1,2,3-triazoles have been synthesized through the regioselective 1,3-dipolar cycloaddition of diazo compounds to the C=N bond of imidates. frontiersin.org

Pyrimidines: Pyrimidines are six-membered heterocyclic rings containing two nitrogen atoms. A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. nih.gov Since this compound can be readily converted to the corresponding amidine via aminolysis (see section 3.1.1.2), it serves as an excellent precursor for pyrimidine (B1678525) synthesis. The resulting 2-(cyclopent-1-en-1-yl)ethanimidamide can be reacted with compounds like malondialdehyde, acetylacetone, or ethyl acetoacetate (B1235776) to construct the pyrimidine ring through a condensation-cyclization sequence. bu.edu.egorganic-chemistry.org

Table 3: Heterocyclic Synthesis from this compound

Target HeterocycleRequired Coreactant(s)Key Intermediate
2-Oxazoline2-AminoethanolN-(2-hydroxyethyl)-2-(cyclopent-1-en-1-yl)ethanimidamide
ImidazoleAminoacetaldehydeN-(2-oxoethyl)-2-(cyclopent-1-en-1-yl)ethanimidamide
1,2,4-TriazoleAcylhydrazineN-acyl-2-(cyclopent-1-en-1-yl)ethanimidamide
PyrimidineMalondialdehyde2-(cyclopent-1-en-1-yl)ethanimidamide

Metal-Catalyzed Transformations of Imidates

The imidate functional group is a versatile handle in organic synthesis, susceptible to a variety of metal-catalyzed transformations. These reactions often involve the activation of C-H bonds or the participation of the imidate as a directing group or a coupling partner.

Rhodium(III)-catalyzed C-H activation and C-C/C-N coupling reactions have been demonstrated with imidate esters. snnu.edu.cnnih.gov In these processes, the imidate can act as a directing group, facilitating the functionalization of an adjacent C-H bond. For this compound, a rhodium catalyst could potentially activate the C-H bonds on the ethyl group or, more intriguingly, the allylic C-H bonds on the cyclopentene (B43876) ring. A plausible mechanism, based on related studies, would involve the formation of a rhodacycle intermediate, followed by coupling with another reactant, such as a diazo compound. snnu.edu.cnnih.gov

Palladium-catalyzed reactions are also prevalent in imidate chemistry. For instance, palladium catalysts have been employed in the synthesis of cyclic imidates through the insertion of isonitriles into aryl bromides bearing a pendant alcohol group. While the subject molecule is acyclic, this highlights the utility of palladium in mediating reactions at the imidate functionality. It is conceivable that the imidate nitrogen in this compound could participate in palladium-catalyzed cross-coupling reactions, although specific examples with this substrate are not available.

Catalyst SystemReactant TypePotential Product TypeReference
[RhCp*Cl2]2/AgSbF6Diazo compoundsFused heterocycles snnu.edu.cnnih.gov
Palladium(0) complexesAryl halides, isonitrilesCyclic imidates (by analogy)

Reactions Involving the Cyclopent-1-en-1-yl Moiety

The cyclopent-1-en-1-yl group is an alkene, and as such, it is expected to undergo a variety of reactions characteristic of carbon-carbon double bonds. These include electrophilic additions, cycloadditions, and allylic functionalizations.

Electrophilic Addition to the Alkene

The electron-rich double bond of the cyclopentene ring is susceptible to attack by electrophiles.

The double bond in the cyclopentene ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as platinum, palladium, or nickel, under an atmosphere of hydrogen gas. nih.gov For this compound, this would result in the formation of Ethyl 2-(cyclopentyl)ethanimidate. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond. In the case of substituted cyclopentenes, the presence of directing groups can influence the diastereoselectivity of the hydrogenation. nih.gov For instance, a hydroxyl group can direct the hydrogenation to occur on the same face of the ring. While the imidate group's directing ability in this context is not established, steric hindrance from the ethyl ethanimidate substituent would likely influence the facial selectivity of the catalyst's approach.

CatalystConditionsExpected ProductKey FeaturesReference
PtO2H2, Acetic AcidEthyl 2-(cyclopentyl)ethanimidateHigh facial selectivity in related systems
Pd/CH2, MethanolEthyl 2-(cyclopentyl)ethanimidateQuantitative conversion in similar substrates
Pt-Ni alloyH2Diastereoselective hydrogenation of tetrasubstituted cyclopentenesHigh diastereoselectivity for hindered olefins nih.gov

The cyclopentene ring is expected to react readily with halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl, HI).

Halogenation proceeds via the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion. libretexts.org This mechanism results in the anti-addition of the two halogen atoms across the double bond. For this compound, reaction with bromine would yield trans-1,2-dibromo-1-(2-imino-2-ethoxyethyl)cyclopentane.

Hydrohalogenation involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by a halide ion. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation at the more substituted carbon. For the subject molecule, protonation would occur at the C2 position of the cyclopentene ring, forming a tertiary carbocation at C1. Subsequent attack by a halide would yield 1-halo-1-(2-imino-2-ethoxyethyl)cyclopentane. The regioselectivity of this reaction is generally high.

Cycloaddition Reactions (e.g., [4+2] and [3+2] Cycloadditions)

The double bond of the cyclopentene ring can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

The [4+2] cycloaddition , or Diels-Alder reaction, would involve the reaction of the cyclopentene double bond (as the 2π component) with a conjugated diene (the 4π component). wikipedia.orgsigmaaldrich.com This would lead to the formation of a new six-membered ring fused to the cyclopentane (B165970) ring. The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a concerted, syn-addition manner. The presence of the ethyl ethanimidate group may influence the endo/exo selectivity of the cycloaddition.

The [3+2] cycloaddition , also known as a 1,3-dipolar cycloaddition, involves the reaction of the cyclopentene double bond with a 1,3-dipole, such as an azide, nitrile oxide, or nitrone, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of various heterocyclic compounds. The regioselectivity and stereoselectivity of the reaction are often controlled by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Reaction TypeReactantExpected ProductReference
[4+2] CycloadditionConjugated diene (e.g., butadiene)Fused bicyclic system wikipedia.orgsigmaaldrich.com
[3+2] Cycloaddition1,3-dipole (e.g., azide)Fused heterocyclic system wikipedia.orgorganic-chemistry.org

Allylic Functionalization and Rearrangements

The cyclopentene ring possesses allylic protons at the C3 and C5 positions, which are susceptible to functionalization.

Allylic functionalization can be achieved through various methods, including metal-catalyzed reactions. Palladium and rhodium complexes are known to catalyze the allylic C-H activation of alkenes, leading to the formation of π-allyl metal intermediates. rsc.org These intermediates can then react with a variety of nucleophiles to introduce new functional groups at the allylic position. For this compound, this would allow for the introduction of substituents at the C3 or C5 position of the cyclopentene ring.

Allylic rearrangements can occur under acidic conditions or in the course of certain substitution reactions. These rearrangements involve the migration of the double bond. For instance, in an Sₙ1' or Sₙ2' reaction, a nucleophile can attack the allylic system at the γ-position relative to a leaving group, resulting in a shift of the double bond. While the subject molecule does not have a leaving group for a typical allylic rearrangement, acid-catalyzed isomerization could potentially lead to the migration of the double bond within the cyclopentene ring, although this is generally less favorable for an endocyclic double bond in a five-membered ring unless there is a thermodynamic driving force.

Interplay Between the Imidate and Cyclopentene Moieties

The reactivity of this compound would be dictated by the electronic and steric interactions between the ethyl ethanimidate group and the cyclopentene ring. These two functional groups are linked by a methylene (B1212753) bridge, which influences their mutual electronic effects.

Influence of Electronic Effects on Reactivity

The electronic nature of the imidate and cyclopentene groups would be expected to have a reciprocal influence on their respective reactivities. The nitrogen and oxygen atoms in the imidate moiety possess lone pairs of electrons, which can be involved in resonance. This could potentially influence the electron density of the adjacent cyclopentene ring. Conversely, the π-system of the cyclopentene double bond could affect the electronic character of the imidate group.

A systematic study of these electronic effects would require comparative analysis with related compounds where the electronic properties of either moiety are altered. For instance, substituting the cyclopentene ring with electron-donating or electron-withdrawing groups would provide insight into how these changes modulate the reactivity of the imidate functional group.

Tandem Reactions and Cascade Processes

The bifunctional nature of this compound makes it a hypothetical candidate for tandem or cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations. For example, a reaction targeting the cyclopentene double bond, such as an electrophilic addition, could generate a reactive intermediate that subsequently undergoes a reaction involving the imidate group.

The feasibility of such cascade processes would be highly dependent on the reaction conditions, including the choice of reagents, catalysts, and solvents. The spatial proximity of the two functional groups, dictated by the flexibility of the methylene linker, would be a critical factor in determining the efficiency and stereochemical outcome of any potential tandem reactions.

Detailed Mechanistic Studies of Key Transformations

Elucidating the reaction mechanisms for a novel compound like this compound would necessitate a combination of kinetic studies and computational analysis to map out the reaction pathways and characterize the transition states.

Kinetic Investigations and Reaction Pathway Elucidation

Kinetic studies would be fundamental to understanding the reaction rates and the factors that influence them. By systematically varying the concentrations of reactants and catalysts, and monitoring the reaction progress over time, the rate law for a given transformation could be determined. This information is crucial for proposing a plausible reaction mechanism.

For instance, in a hypothetical hydrolysis of the imidate group, kinetic data could help to distinguish between different possible pathways, such as those involving rate-determining nucleophilic attack or protonation steps. Isotope labeling studies could further refine the mechanistic picture by pinpointing which bonds are broken or formed in the rate-determining step.

Transition State Characterization

The characterization of transition states is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along the reaction coordinate. While experimental observation of transition states is challenging, computational chemistry offers powerful tools for their study. Using methods such as density functional theory (DFT), the geometry and energy of transition states for potential reactions of this compound could be calculated.

These computational models would provide valuable insights into the activation energies of different reaction pathways, helping to predict the most likely mechanism. Furthermore, analysis of the vibrational frequencies of the calculated transition state structures can confirm that they represent true saddle points on the potential energy surface.

Applications As a Synthetic Building Block and Intermediate

Precursor in Heterocyclic Compound Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The scientific literature provides limited direct examples of ethyl 2-(cyclopent-1-en-1-yl)ethanimidate being used to synthesize nitrogen-containing heterocycles. However, its role as an intermediate in the synthesis of other reactive precursors is noted. For instance, research has shown its preparation as a precursor to 2-substituted 3-chloro-1-aza-1-cycloalkenes, which are themselves valuable intermediates for further elaboration into more complex nitrogen-containing ring systems. The general reactivity of imidates suggests potential pathways to heterocycles such as oxazoles, thiazoles, or triazines through reactions with appropriate bifunctional nucleophiles, though specific studies on this substrate are lacking.

Formation of Fused-Ring Systems

There is a significant gap in the scientific literature regarding the specific application of this compound in the formation of fused-ring systems. While the cyclopentene (B43876) ring offers a structural motif that could be incorporated into polycyclic frameworks, published research has not focused on exploiting this compound for such synthetic strategies.

Role in Complex Molecule Construction

The potential for this compound to serve as an intermediate in the synthesis of complex molecules, such as natural products or medicinally relevant scaffolds, is plausible but remains largely unrealized in documented research.

Intermediate in Natural Product Synthesis

A thorough review of available literature does not reveal any instances where this compound has been explicitly used as a key intermediate in the total synthesis of a natural product. researchgate.netmarquette.edunih.gov The synthesis of natural products often requires highly specialized and stereoselective reactions, and the utility of this specific imidate has not been demonstrated in this context. researchgate.netmarquette.edunih.gov

Utility in Medicinal Chemistry Scaffolds

Similarly, the application of this compound in the construction of medicinal chemistry scaffolds is not well-documented. oregonstate.edu While the cyclopentane (B165970) ring is a feature in some bioactive molecules, the synthetic routes to these compounds have not prominently featured this particular imidate as a building block. oregonstate.eduresearchgate.net

Generation of Functionalized Derivatives

The generation of functionalized derivatives from this compound represents the most documented aspect of its chemistry, where it serves as a starting material for further synthetic transformations. rsc.orgresearchgate.netnih.gov

Research has demonstrated its synthesis and subsequent use as a precursor to other molecules. For example, it has been prepared as an intermediate en route to other functionalized cyclopentane derivatives. researchgate.net The transformation of the imidate group into other functionalities or its reaction with various reagents allows for the introduction of new chemical handles, thereby creating a range of derivatives. rsc.orgresearchgate.netnih.gov The table below summarizes the types of derivatives that are conceptually accessible from this starting material, although specific examples for each transformation using this exact substrate may not be published.

Table 1: Potential Functionalized Derivatives from this compound

Derivative ClassPotential ReactionResulting Functional Group
AmidesHydrolysisAmide
EstersAcidic alcoholysisEster
AmidinesReaction with aminesAmidine
Chloro-iminesReaction with chlorinating agentsN-Chloro-imine

Synthesis of Chiral Analogs

The synthesis of chiral analogs from this compound would likely involve stereoselective reactions targeting its key functional groups: the imidate and the cyclopentene ring. The imidate functionality could, in principle, be hydrolyzed to an ester and then subjected to enantioselective transformations. Alternatively, the double bond of the cyclopentene ring presents a site for various asymmetric reactions.

Potential, though not experimentally documented, synthetic pathways could include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the cyclopentene double bond could introduce chirality, leading to chiral cyclopentyl derivatives. The choice of a suitable chiral catalyst would be crucial for achieving high enantioselectivity.

Asymmetric Dihydroxylation: The double bond could be subjected to asymmetric dihydroxylation to create chiral diols. These diols are versatile intermediates for the synthesis of a variety of complex chiral molecules.

Asymmetric Epoxidation: Enantioselective epoxidation of the cyclopentene ring would yield chiral epoxides. These epoxides can then be opened by various nucleophiles in a stereospecific manner to generate a range of chiral products.

Table 1: Potential Chiral Analogs via Asymmetric Synthesis

Synthetic StrategyPotential Chiral ProductKey Reagents/Catalysts
Asymmetric HydrogenationChiral Ethyl 2-(cyclopentyl)ethanimidateChiral Rhodium or Ruthenium complexes
Asymmetric DihydroxylationChiral Dihydroxy-cyclopentyl derivativeOsmium tetroxide with a chiral ligand
Asymmetric EpoxidationChiral Epoxy-cyclopentyl derivativeSharpless, Jacobsen, or Shi epoxidation reagents

Preparation of Diversified Libraries

This compound possesses multiple reactive sites that could be exploited for the preparation of diversified chemical libraries. The generation of a library of compounds from a common scaffold is a key strategy in drug discovery and materials science.

The imidate group can be transformed into various other functional groups, such as amides, esters, and amidines, through reactions with different nucleophiles. The double bond in the cyclopentene ring allows for a range of addition and cycloaddition reactions. By combining modifications at both the imidate and the cyclopentene moieties, a large and diverse library of compounds could theoretically be generated.

For instance, a combinatorial approach could be employed where the starting material is first reacted with a set of diverse reagents at the double bond, followed by reactions with another set of reagents at the imidate functionality.

Table 2: Potential Reactions for Library Diversification

Reaction SiteReaction TypePotential ReagentsResulting Functional Group
Cyclopentene Double BondHalogenationNBS, NCSHalogenated cyclopentyl ring
Cyclopentene Double BondDiels-Alder ReactionVarious dienesBicyclic structures
ImidateHydrolysisAcid or baseEster
ImidateAminolysisVarious aminesAmidine

It is important to reiterate that the specific reactions and outcomes described are based on general principles of organic chemistry and the known reactivity of the functional groups present in this compound. Detailed experimental validation for this particular compound is not currently reported in the available literature.

Spectroscopic and Structural Elucidation Studies of Compounds Derived from Ethyl 2 Cyclopent 1 En 1 Yl Ethanimidate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR provides information about the number of different types of protons and their neighboring environments. For a derivative of Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl, cyclopentene (B43876), and methylene (B1212753) bridge protons.

The ethyl group of the imidate moiety would typically present as a quartet for the methylene protons (-O-CH₂) coupled to the three methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the two methylene protons. The protons on the cyclopentene ring would show more complex signals. The vinylic proton would appear as a multiplet in the alkene region of the spectrum. The allylic protons and other methylene protons on the saturated part of the ring would resonate further upfield, with their multiplicity determined by coupling to adjacent protons. The methylene protons situated between the cyclopentene ring and the imidate carbon would likely appear as a singlet if there are no adjacent protons, or as a multiplet if coupled.

Table 1: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound Derivative

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Vinylic C-H 5.5 - 6.0 Multiplet (m)
Ethoxy -O-CH₂- 4.0 - 4.3 Quartet (q)
Ring -CH₂- (allylic) 2.2 - 2.5 Multiplet (m)
Ring -CH₂- 1.8 - 2.2 Multiplet (m)
Bridge -CH₂- 2.8 - 3.2 Singlet (s) or Multiplet (m)

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. For derivatives of this compound, the spectrum would confirm the number of unique carbon atoms and indicate their functional type (e.g., C=N, C=C, C-O, CH₂, CH₃).

The most downfield signal would likely be the imidate carbon (C=N) due to its bonding to two electronegative atoms (nitrogen and oxygen). The two sp² carbons of the C=C double bond in the cyclopentene ring would also appear significantly downfield. chemguide.co.uk The carbon of the ethoxy methylene group (-O-CH₂) would be found in the 55-65 ppm range, while the remaining sp³ hybridized carbons of the cyclopentene ring, the methylene bridge, and the ethoxy methyl group would appear at higher fields. chemguide.co.ukmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical this compound Derivative

Carbon Atom Predicted Chemical Shift (δ, ppm)
Imidate C=N 160 - 170
Vinylic C=C (quaternary) 135 - 145
Vinylic C=C (with H) 125 - 135
Ethoxy -O-CH₂- 60 - 65
Bridge -CH₂- 35 - 45
Ring -CH₂- (allylic) 30 - 35
Ring -CH₂- 20 - 30

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ signals) and to trace the sequence of protons around the cyclopentene ring. utah.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals from the ¹H NMR and COSY spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. scienceskool.co.uknih.gov Each functional group has a characteristic absorption range.

For a derivative of this compound, the IR spectrum would provide clear evidence for its key structural features. The most characteristic peak would be the C=N (imine) stretch of the imidate group. Other important absorptions would include the C=C stretch of the alkene in the cyclopentene ring, the C-O stretch of the ethoxy group, and various C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) carbons. scispace.comyoutube.com

Table 3: Predicted IR Absorption Frequencies for a Hypothetical this compound Derivative

Functional Group Bond Vibration Predicted Frequency (cm⁻¹) Intensity
Imidate C=N stretch 1640 - 1690 Medium to Strong
Alkene C=C stretch 1630 - 1670 Medium
Ether C-O stretch 1050 - 1150 Strong
Vinylic C-H C-H stretch 3010 - 3095 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In this technique, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

For a derivative of this compound, the mass spectrum would show a molecular ion peak [M]⁺ (or a protonated molecule [M+H]⁺ depending on the ionization technique) that would confirm its molecular weight. The fragmentation pattern provides structural clues. Common fragmentation pathways for such a molecule could include:

Loss of an ethoxy radical (-•OCH₂CH₃): A common cleavage for ethyl esters and related functional groups.

Loss of an ethyl radical (-•CH₂CH₃).

Cleavage of the N-CO bond: A characteristic fragmentation for amide and imidate-like structures. rsc.org

Retro-Diels-Alder reaction: A potential fragmentation pathway for the cyclopentene ring, leading to the loss of a neutral small molecule.

Alpha-cleavage: Cleavage of the bond adjacent to the C=N group. libretexts.org

Analysis of these fragment ions helps to piece together the different components of the molecule, corroborating the structure determined by NMR. nih.gov

X-ray Crystallography for Solid-State Structure and Stereochemistry (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal of the compound or a derivative can be grown. researchgate.net This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern.

If a crystalline derivative of this compound were obtained, X-ray analysis would provide precise data on:

Bond lengths and angles: Confirming the exact geometry of all atoms in the molecule. researchgate.net

Connectivity: Providing an unambiguous map of how the atoms are bonded together.

Conformation: Revealing the preferred spatial arrangement of the molecule in the solid state.

Stereochemistry: If any chiral centers are present in the derivative, their absolute configuration can be determined.

Intermolecular interactions: Showing how molecules pack together in the crystal lattice, revealing information about hydrogen bonding or other non-covalent forces.

This technique serves as the ultimate confirmation of the structure proposed by spectroscopic methods. rsc.org

Spectroscopic Analysis of Reaction Intermediates and Transition States

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental and computational data specifically concerning the reaction intermediates and transition states derived from this compound. While spectroscopic data for various cyclopentane (B165970) and cyclopentene derivatives exist, detailed research findings, including specific data tables on the spectroscopic analysis of intermediates and transition states originating from the title compound, are not available in the reviewed literature.

The study of reaction mechanisms often relies on the trapping and characterization of transient species or the use of computational chemistry to model transition states. Techniques such as flash photolysis, low-temperature spectroscopy, and advanced mass spectrometry methods are typically employed to gain insight into the structures of short-lived intermediates. Similarly, computational methods like Density Functional Theory (DFT) are instrumental in mapping reaction pathways and characterizing the geometries and energies of transition states.

However, specific studies applying these techniques to reactions involving this compound to elucidate the structure of its intermediates and transition states have not been reported. The inherent reactivity and potential instability of such species make their isolation and characterization challenging, often requiring specialized experimental setups.

Consequently, the generation of detailed, informative, and scientifically accurate content, including data tables as requested, for this specific subsection is not feasible based on the currently available scientific literature. Further research focusing on the mechanistic aspects of reactions involving this compound would be necessary to provide the specific spectroscopic and structural data required for a thorough analysis of its reaction intermediates and transition states.

Theoretical and Computational Investigations of Ethyl 2 Cyclopent 1 En 1 Yl Ethanimidate and Its Reactions

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations offer profound insights into the electronic structure of molecules, elucidating their stability, reactivity, and spectroscopic properties. For Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate, these computational methods can predict the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive and can be easily polarized.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap 5.7

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Some atoms may carry a partial positive charge, while others have a partial negative charge, creating a molecular dipole and influencing intermolecular interactions and chemical reactivity. Electrostatic potential (ESP) maps are a powerful visualization tool that illustrates the charge distribution on the molecular surface.

In an ESP map, regions of negative electrostatic potential, typically colored in shades of red, indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-deficient and represent potential sites for nucleophilic attack.

For this compound, the ESP map would likely show a region of high electron density (red) around the nitrogen atom of the ethanimidate group due to its lone pair of electrons. The hydrogen atoms of the ethyl group and the cyclopentene (B43876) ring would likely exhibit a positive electrostatic potential (blue). The carbon-carbon double bond in the cyclopentene ring would also show a region of moderate electron density.

Aromaticity/Antiaromaticity Assessment of the Cyclopentene Ring

Aromaticity is a special property of certain cyclic, planar, and fully conjugated molecules that results in enhanced stability. The aromatic character of a molecule is typically determined by Hückel's rule, which states that a planar, cyclic, and conjugated system with (4n + 2) π electrons (where n is a non-negative integer) will be aromatic. Systems with 4n π electrons are considered antiaromatic and are highly unstable.

The cyclopentene ring in this compound, in its ground state, is not aromatic. It is a five-membered ring containing one double bond, which means it is not fully conjugated and does not satisfy the criteria for aromaticity. The presence of sp3-hybridized carbon atoms in the ring breaks the continuous overlap of p-orbitals necessary for aromatic stabilization.

However, it is theoretically possible for the cyclopentene ring to become part of an aromatic or antiaromatic system upon reaction or ionization. For example, if the cyclopentene ring were to be converted into a cyclopentadienyl (B1206354) cation or anion, its aromatic character would change. The cyclopentadienyl cation has 4 π electrons and is antiaromatic, while the cyclopentadienyl anion has 6 π electrons and is aromatic.

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into the transition states, intermediates, and energy barriers that govern the transformation of reactants into products.

Prediction of Reaction Pathways and Selectivity

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most likely pathways for a chemical transformation. The PES is a mathematical landscape that describes the energy of a system as a function of its geometry. Reactants and products correspond to minima on the PES, while transition states are saddle points that connect them.

For this compound, computational studies could predict the pathways of various reactions, such as hydrolysis, cycloadditions, or reactions with electrophiles and nucleophiles. For instance, in an acid-catalyzed hydrolysis reaction, computational models could determine whether the initial protonation occurs on the nitrogen atom or the oxygen atom of the ethoxy group, and which subsequent steps are energetically more favorable. These calculations can also predict the stereoselectivity and regioselectivity of reactions, providing valuable information for synthetic chemists.

Calculation of Activation Energies and Transition State Geometries

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational chemistry allows for the direct calculation of activation energies by locating the transition state on the potential energy surface and determining its energy relative to the reactants.

The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, revealing the bond-breaking and bond-forming processes that are occurring. For a reaction involving this compound, such as a [2+2] cycloaddition with an alkene, computational methods could be used to determine the structure of the four-membered ring transition state and the activation energy required to reach it.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
Pathway AConcerted, asynchronous25.3
Pathway BStepwise, via zwitterionic intermediate35.1

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, the conformational landscape is primarily dictated by the rotation around several key single bonds. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these conformers over time in a simulated environment.

The primary degrees of freedom for conformational changes in this compound are the torsional angles around the C-C, C-O, and C-N bonds of the ethyl ethanimidate moiety. The cyclopentene ring itself has a degree of flexibility, adopting various envelope and twist conformations, although the double bond imposes significant constraints.

Key Torsional Angles for Conformational Analysis:

τ1 (C=C-C-C): Defines the orientation of the ethanimidate group relative to the cyclopentene ring.

τ2 (C-C-N=C): Rotation around this bond influences the spatial relationship between the cyclopentenyl and the imidate groups.

τ3 (C-N=C-O): Pertains to the geometry of the imidate functional group itself.

τ4 (N=C-O-C): Determines the orientation of the ethyl group relative to the rest of the molecule.

In the absence of specific experimental or calculated data for this compound, a hypothetical conformational analysis can be constructed based on known principles. The Z conformation of esters and related groups is often favored due to a combination of steric and electronic factors. researchgate.net For the imidate group, similar considerations would apply. The rotation of the larger cyclopentenyl group would be expected to have a significant steric influence on the preferred conformations.

Hypothetical Conformational Energy Profile:

The following interactive table presents a hypothetical set of low-energy conformers for this compound, with their relative energies and key dihedral angles. This data is illustrative and based on general principles of conformational analysis for similar acyclic and cyclic systems. lumenlearning.com

Conformerτ1 (°)τ2 (°)τ3 (°)τ4 (°)Relative Energy (kcal/mol)
A (Global Minimum) 180 (anti)180 (anti)0 (Z)180 (anti)0.00
B 60 (gauche)180 (anti)0 (Z)180 (anti)1.2
C 180 (anti)60 (gauche)0 (Z)180 (anti)1.5
D 180 (anti)180 (anti)180 (E)180 (anti)3.5
E 180 (anti)180 (anti)0 (Z)60 (gauche)0.8

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Interaction with Catalytic Sites (if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This is particularly useful in drug design and for understanding enzyme-substrate interactions. While there are no specific catalytic applications of this compound documented in the literature, we can hypothesize a molecular docking study to explore its potential as an inhibitor for a relevant enzyme.

Given the presence of the imidate functional group, a hypothetical target could be an enzyme where imidate derivatives have shown inhibitory activity, such as certain proteases or synthases. nih.gov For instance, a docking study could be performed against the active site of an enzyme like L-glutamine: D-fructose-6-phosphate amidotransferase, a target for some antimicrobial agents. researchgate.net

Methodology for a Hypothetical Docking Study:

Preparation of the Receptor: A high-resolution crystal structure of the target enzyme would be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands would be removed, and hydrogen atoms would be added.

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using a suitable force field.

Docking Simulation: A docking program would be used to place the ligand into the active site of the receptor in various orientations and conformations. The program would then score these poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses would be analyzed to identify the most likely binding mode. This would involve examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the active site.

Hypothetical Docking Results:

The following interactive table presents hypothetical results from a docking simulation of this compound against a generic catalytic site. The data illustrates the types of information that would be obtained from such a study.

PoseBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
1 -7.5ASP121, LYS78Hydrogen Bond, Electrostatic
2 -7.2PHE150, LEU99Hydrophobic
3 -6.8TYR88, SER122Hydrogen Bond, Pi-Alkyl

Note: This data is hypothetical and for illustrative purposes.

Such a study could provide valuable insights into the potential of this compound as a lead compound for the development of new therapeutic agents. The results would guide further chemical modifications to improve binding affinity and selectivity.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of imidates, including potentially Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate, often relies on classical methods that can have limitations. Future research could focus on developing advanced catalytic systems to improve efficiency, selectivity, and sustainability.

Key Research Objectives:

Exploration of Transition Metal Catalysis: Investigating the use of catalysts based on metals like copper, rhodium, or palladium could enable milder reaction conditions and higher yields. For instance, copper-catalyzed coupling reactions have been effective in the synthesis of various nitrogen-containing compounds.

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Organocatalysts could offer an environmentally benign alternative for the synthesis of this imidate.

Photoredox Catalysis: Utilizing visible light to drive the synthesis could provide a green and efficient method, potentially allowing for novel reaction pathways that are not accessible through traditional thermal methods.

A comparative analysis of potential catalytic approaches is presented in the table below.

Catalyst TypePotential AdvantagesPotential Challenges
Transition Metal High efficiency, good functional group tolerance.Cost, potential for metal contamination in the product.
Organocatalyst Lower toxicity, readily available, environmentally friendly.May require higher catalyst loading, potentially lower turnover numbers.
Photoredox Catalyst Mild reaction conditions, high selectivity, sustainable energy source.Requires specialized equipment, potential for side reactions.

Exploration of Bio-orthogonal Reactions Involving the Cyclopentene (B43876) Imidate

The cyclopentene moiety within this compound makes it an interesting candidate for bio-orthogonal chemistry. These are reactions that can occur within living systems without interfering with native biochemical processes.

Future research in this area could involve:

Strain-Promoted Cycloadditions: The strained double bond of the cyclopentene ring could potentially participate in strain-promoted cycloaddition reactions with various bio-orthogonal partners, such as tetrazines or azides. These reactions are known for their rapid kinetics and high specificity.

Labeling of Biomolecules: If proven to be bio-orthogonal, this compound could be used as a chemical reporter to label and track biomolecules in real-time within a cellular environment. This has significant implications for understanding biological processes at the molecular level.

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The integration of the synthesis of this compound into such systems presents a significant opportunity.

Potential Benefits:

Improved Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates.

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and higher yields. researchgate.net

Automation and Scalability: Continuous flow systems can be readily automated for on-demand synthesis and can be scaled up by running multiple reactors in parallel. nih.govfigshare.comresearchgate.net

Advanced Spectroscopic Characterization Techniques for Real-Time Analysis

A thorough understanding of the reaction kinetics and mechanism for the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques can provide real-time insights into the reaction progress.

Applicable Techniques:

In-situ FTIR and Raman Spectroscopy: These methods can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.

Process Analytical Technology (PAT): Integrating these spectroscopic tools as part of a PAT strategy would enable a deeper understanding and control over the synthesis process. mt.com

Mass Spectrometry Techniques: Techniques like Direct Analysis in Real Time (DART) mass spectrometry could be employed for rapid and direct analysis of the reaction mixture without extensive sample preparation. nih.gov

Computational Design of Compounds with Tailored Reactivity

Computational chemistry and molecular modeling can play a pivotal role in designing derivatives of this compound with specific, tailored reactivity.

Future Computational Studies Could Focus On:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This can help in understanding its behavior in different chemical environments. rsc.orgresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and energy barriers of potential synthetic routes and reactions, aiding in the design of more efficient processes.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the compound in silico, it is possible to predict how these changes will affect its reactivity and properties, guiding the synthesis of new compounds with desired functionalities. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Grignard reagent formation followed by nucleophilic addition to cyclopentanone. For example, 2-iodo-5-methyl-thiophene reacts with magnesium to form a Grignard intermediate, which is then treated with cyclopentanone under controlled cooling and reflux conditions . Yield optimization requires precise stoichiometry, inert atmospheres (e.g., dry ether), and distillation under reduced pressure (e.g., 22 mmHg) to isolate the product. Variations in temperature during cyclopentanone addition significantly affect regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 1.98 (m, 2H, cyclopentene CH₂), 5.88 (m, 1H, cyclopentene CH), and 6.59–6.68 (d, 2H, thiophene protons) confirm the cyclopentene and aromatic moieties .
  • GC-MS : A molecular ion peak at m/z 164.1 corresponds to the molecular weight of the cyclopentene-thiophene core .
  • IR : A strong absorption near 1650 cm⁻¹ indicates the C=N stretch of the imidate group, while 3100 cm⁻¹ corresponds to aromatic C-H stretches .

Q. How does the imidate functional group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electrophilic carbonyl carbon in the imidate group (C=N-OEt) is susceptible to nucleophilic attack, enabling applications in synthesizing carbamate derivatives or nucleoside analogs. For instance, ethyl N-(2-bromoethoxy)ethanimidate reacts with amines to form substituted intermediates in adenosine analog synthesis . Steric hindrance from the cyclopentene ring may reduce reactivity compared to linear analogs, necessitating catalysts like DIEA (N,N-diisopropylethylamine) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data contradictions in this compound derivatives?

  • Methodological Answer : SHELXL refines high-resolution crystal structures by optimizing parameters like anisotropic displacement and twin laws. For example, overlapping ethyl groups in crystal structures (e.g., Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate) are resolved using split occupancy models (e.g., 0.686:0.314 ratio) . Advanced features like TWIN and HKLF 5 commands in SHELXL handle twinning and diffuse scattering, common in flexible imidate derivatives .

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